5-Lipoxygenase Inhibitory Activity in Rat PMNs: Cross-Class Comparison
The compound was tested for inhibition of 5-lipoxygenase in rat polymorphonuclear leukocytes (PMNs), a key enzyme in the leukotriene biosynthesis pathway [1]. It exhibited an IC50 of 160 nM in this ex vivo assay [1]. This value can be compared to the known 5-lipoxygenase inhibitor zileuton, which shows an IC50 of approximately 0.5–1 µM in similar rat PMN systems [2], suggesting comparable or slightly superior potency for the target compound. However, this comparison is cross-study and uses different experimental protocols, so the quantitative difference must be interpreted cautiously.
| Evidence Dimension | 5-Lipoxygenase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 160 nM (rat PMN ex vivo) |
| Comparator Or Baseline | Zileuton: IC50 ≈ 0.5–1 µM (rat PMN, literature range) |
| Quantified Difference | Target compound is approximately 3- to 6-fold more potent than zileuton by IC50 comparison |
| Conditions | Rat polymorphonuclear leukocytes (PMNs), ex vivo inhibition assay |
Why This Matters
For researchers studying leukotriene-driven inflammation, a compound with 3- to 6-fold higher potency than the clinically used 5-lipoxygenase inhibitor zileuton may reduce the amount of material needed per assay and potentially provide a more sensitive pharmacological tool.
- [1] BindingDB. ChEMBL_4191 (CHEMBL619993). IC50: 160 nM against rat 5-lipoxygenase. https://bdb2.ucsd.edu (accessed 2026-05-07). View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. Reported IC50 range in rat PMNs: 0.5–1 µM. View Source
